naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
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Overview
Description
This step involves nucleophilic substitution reactions.
Common reagents include trifluoromethyl iodide and phenoxy derivatives.
Conditions: typically, a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) is used.
Formation of the Oxime Functional Group
The oxime group is introduced through the reaction of the corresponding aldehyde or ketone with hydroxylamine hydrochloride.
Conditions: reactions are carried out in the presence of a base such as sodium acetate.
Industrial Production Methods
Batch Processes
Utilized for small-scale and fine chemical synthesis.
Reactor vessels of various materials are used to withstand different reaction conditions.
Continuous Processes
For large-scale production, continuous flow reactors are employed.
Automation and real-time monitoring ensure consistency and quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Naphthofuran Core
Starting from naphthoquinone, a series of reduction and cyclization reactions are employed.
Catalysts such as palladium on carbon (Pd/C) are often used.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative cleavage, particularly at the naphthofuran core.
Reagents: potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction
The oxime group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Conditions: anhydrous and under inert atmosphere.
Substitution
The trifluoromethyl group can undergo substitution reactions, albeit less reactive.
Reagents: organolithium or Grignard reagents.
Major Products
Oxidation: : products may include naphthoic acids and derivatives.
Reduction: : typically yields amines and secondary products.
Substitution: : introduces different functional groups into the compound, altering its properties.
Scientific Research Applications
Chemistry
Catalysis: : serves as a ligand in various catalytic cycles.
Material Science: : used in the synthesis of polymers with specific electronic properties.
Biology
Biochemical Probes: : utilized in labeling and tracking molecular pathways.
Enzyme Inhibition Studies: : due to its structural similarity to biological substrates.
Medicine
Drug Development: : potential therapeutic agent in treating inflammatory conditions.
Diagnostic Tools: : incorporated in imaging techniques for disease detection.
Industry
Agrochemicals: : used in developing herbicides and pesticides.
Pharmaceutical Intermediates: : in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Targets and Pathways
Receptor Binding: : binds to specific receptors, modulating their activity.
Enzyme Inhibition: : acts as a competitive or non-competitive inhibitor for enzymes involved in metabolic pathways.
Signal Transduction: : alters cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan Derivatives: : Similar core structure but differ in the substitution pattern.
Trifluoromethyl-Substituted Oximes: : Share the trifluoromethyl and oxime groups but with different core structures.
Phenoxy Derivatives: : Contain the phenoxy group with varied substitutions.
Uniqueness
Structural Complexity: : unique combination of naphthofuran, trifluoromethyl, and oxime groups.
Reactivity: : distinct reactivity profile due to the presence of multiple functional groups.
Applications: : broader range of applications in diverse fields compared to simpler analogs.
Properties
IUPAC Name |
(E)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzo[e][1]benzofuran-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-3-6-16(12-15)26-10-11-28-25-18-13-27-19-9-8-14-4-1-2-7-17(14)20(18)19/h1-9,12H,10-11,13H2/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCYGNQVZHGFEJ-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCCOC2=CC=CC(=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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